![molecular formula C29H35N3 B6331098 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine CAS No. 204203-17-8](/img/structure/B6331098.png)

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

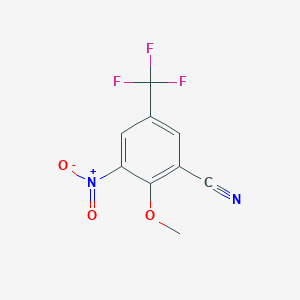

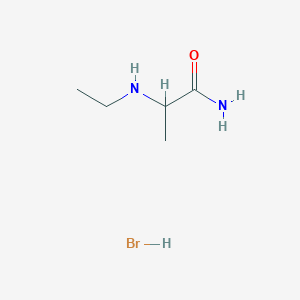

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine (2,6-BTBP) is an organophosphorus compound that has been widely studied in recent years. It is an important intermediate in the synthesis of a variety of organic compounds and has been used in a number of scientific research applications.

Applications De Recherche Scientifique

1. Enhancing Thermal Stability and Activity in Polymer Production

Research conducted by Mahmood et al. (2018) explored the use of unsymmetrical ligands, including 2,6-bis(1-(2,6-dibenzhydryl-4-tert-butylphenylimino)ethyl)pyridine, in improving thermal stability and activity of ferrous precatalysts for the production of polyethylene. This study highlighted the potential of such ligands in enhancing the performance of precatalysts used in polymer manufacturing processes (Mahmood et al., 2018).

2. Contribution to Luminescent Properties in Metal Complexes

Fan et al. (2004) investigated the luminescent properties of various cadmium(II) complexes, including those with 2,6-bis[1-(phenylimino)ethyl]pyridine. The study revealed that these complexes exhibit luminescent emissions, indicating the significance of such ligands in developing materials with unique optical properties (Fan et al., 2004).

3. Catalyzing Polymerization Processes

Abu-Surrah et al. (2011) explored the use of iron(II) complexes with 2,6-bis[(imino)ethyl]pyridine-Schiff base ligands in atom transfer radical polymerization of (meth)acrylate monomers. The complexes demonstrated efficient catalysis, producing polymers with controlled structures and low molecular weight distributions (Abu-Surrah et al., 2011).

4. Role in Catalysis for Organic Synthesis

Bianchini and Lee (2000) described the use of 2,6-bis(imino)pyridyl ligands in ruthenium(II) complexes, which were efficient catalysts for the cyclopropanation of styrene. This work highlights the utility of such ligands in facilitating important reactions in organic synthesis (Bianchini and Lee, 2000).

5. Enhancing Fluorescent Emission in Zinc(II) Complexes

Fan et al. (2005) synthesized zinc(II) complexes with 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine, demonstrating that these complexes exhibit blue luminescence. The study suggests the potential of these ligands in enhancing the fluorescent emission of metal complexes (Fan et al., 2005).

Propriétés

IUPAC Name |

N-(2-tert-butylphenyl)-1-[6-[N-(2-tert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3/c1-20(30-26-16-11-9-14-22(26)28(3,4)5)24-18-13-19-25(32-24)21(2)31-27-17-12-10-15-23(27)29(6,7)8/h9-19H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJXUNXXZJTMDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)

![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)